L 363564
Description
Instead, "363564" is referenced in diverse domains:
- Medical Research: A study titled "The HYP-RT Hypoxic Tumour Radiotherapy Algorithm and Accelerated Repopulation Dose per Fraction Study" uses "363564" as its article ID .
- Lottery Data: The number "363564" appears as a lottery code in Chinese sports lottery records .
- Numismatics: A Slovenian commemorative coin (2004 Tolar) is cataloged under PCGS number 363564 .
- Industrial Parts: A sensor component from DI-SORIC bears the part number 363564 .
Properties
CAS No. |
86153-46-0 |
|---|---|
Molecular Formula |
C54H76N12O10 |
Molecular Weight |
1053.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C54H76N12O10/c1-32(2)21-38(45(67)27-46(68)60-40(22-33(3)4)48(70)62-39(47(55)69)23-34-15-10-8-11-16-34)61-50(72)42(25-36-28-56-30-58-36)63-49(71)41(24-35-17-12-9-13-18-35)64-51(73)44-19-14-20-66(44)52(74)43(26-37-29-57-31-59-37)65-53(75)76-54(5,6)7/h8-13,15-18,28-33,38-45,67H,14,19-27H2,1-7H3,(H2,55,69)(H,56,58)(H,57,59)(H,60,68)(H,61,72)(H,62,70)(H,63,71)(H,64,73)(H,65,75) |
InChI Key |
LIAZNMWGUZOVRC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)OC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
HPFHXLF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 363564; L-363564; L363564; L-363,564; L 363,564; L363,564; Boc-his-pro-phe-his-statine-leu-phe-NH2; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then coupled together through amide bond formation. Common reagents used in these steps include carbodiimides for amide coupling and protecting groups like tert-butyl to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Amide groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The amide and imidazole groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Medical Research Context
The study labeled "363564" proposes a radiotherapy algorithm for hypoxic tumors. Comparable computational models include:
Key Findings : The HYP-RT algorithm emphasizes dose fractionation adjustments for hypoxic tumors, differing from CSC-focused models that prioritize stem cell resistance mechanisms .
Industrial and Cataloged Items
The part number "363564" (DI-SORIC sensor) can be contrasted with similar components:
Numismatic and Lottery Contexts
The identifier "363564" as a coin catalog number and lottery code highlights its non-scientific applications:
Critical Analysis of Evidence Gaps
The provided sources lack data on "L 363564" as a chemical compound. Potential reasons include:
Disciplinary Overlap : Identifiers like "363564" are reused across fields, causing ambiguity.
Data Availability : Critical chemical databases (e.g., PubChem, Reaxys) are absent from the evidence, limiting validation.
Q & A
How do I formulate a research question for studying L 363564 that addresses existing gaps in the literature?
- Methodological Answer: Begin with a systematic literature review to identify understudied aspects of this compound, such as its mechanism of action, interactions with specific biological targets, or novel applications. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope and significance . Ensure the question is specific (e.g., "How does this compound modulate [specific pathway] in [cell type] under [conditions]?") and avoids vague terms. Incorporate PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies . Example:
"Does this compound exhibit dose-dependent inhibition of [target protein] in vitro, and how does this compare to existing inhibitors?"
Q. What are the key considerations for designing reproducible experiments with this compound?
- Methodological Answer: Follow guidelines for experimental rigor:
- Protocol Standardization: Document synthesis and purification steps (e.g., solvent ratios, temperature gradients) to ensure reproducibility .
- Controls: Include positive/negative controls (e.g., known inhibitors or vehicle solutions) to validate assay conditions.
- Data Transparency: Report statistical methods (e.g., ANOVA for dose-response curves) and raw data in supplementary materials .
- Replication: Perform triplicate experiments and independent validation by lab members to minimize bias .
Table 1: Checklist for Reproducible Experimental Design
| Parameter | Example for this compound Studies | Evidence Reference |
|---|---|---|
| Synthesis Protocols | HPLC purity ≥95%, NMR confirmation | |
| Assay Controls | IC50 comparison with reference drug |
Q. How to ensure ethical compliance in studies involving this compound?
- Methodological Answer:
- Institutional Approval: Obtain ethics committee clearance for studies involving human/animal subjects .
- Data Integrity: Avoid data manipulation; use tools like iThenticate to check for plagiarism in manuscripts .
- Conflict of Interest: Disclose funding sources or institutional partnerships that may influence findings .
Advanced Research Questions
Q. How to resolve contradictions between theoretical predictions and experimental data for this compound?
- Methodological Answer: Apply principal contradiction analysis to identify dominant factors causing discrepancies . For example:
- Hypothesis: this compound inhibits Target X via competitive binding.
- Contradiction: Experimental IC50 values deviate from molecular docking predictions.
- Resolution: Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) or validate binding via SPR (Surface Plasmon Resonance) .
- Iterative Analysis: Use qualitative frameworks to iteratively test alternative hypotheses (e.g., allosteric modulation vs. off-target effects) .
Q. What methodologies are effective in optimizing biochemical parameters of this compound in complex systems?
- Methodological Answer:
- Multivariate Optimization: Design-of-Experiments (DoE) to assess interactions between variables (e.g., pH, temperature, co-factors). Example:
"Response surface methodology (RSM) to maximize this compound solubility in lipid-based delivery systems."
- High-Throughput Screening: Use robotic platforms to test 100+ conditions (e.g., enzyme kinetics under varying redox states) .
- Data Integration: Combine kinetic data (kcat/Km) with structural biology (cryo-EM) to map structure-activity relationships .
Q. How to integrate multi-omics data to understand the mechanism of action of this compound?
- Methodological Answer:
- Transcriptomics & Proteomics: Pair RNA-seq data (gene expression changes) with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream targets .
- Network Pharmacology: Use tools like STRING or Cytoscape to map this compound’s interactions within signaling pathways .
- Validation: Confirm omics findings with functional assays (e.g., CRISPR knockout of putative targets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
